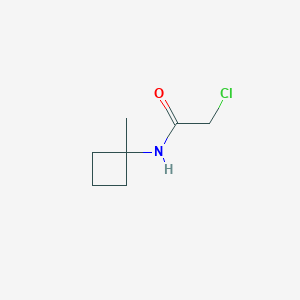

2-chloro-N-(1-methylcyclobutyl)acetamide

Description

2-Chloro-N-(1-methylcyclobutyl)acetamide (CAS: Not explicitly listed in evidence, but referenced in under discontinued products) is a chloroacetamide derivative characterized by a 1-methylcyclobutyl substituent on the nitrogen atom. This structural motif imparts unique steric and electronic properties, distinguishing it from simpler aryl or alkyl-substituted analogs.

Chloroacetamides are versatile intermediates in medicinal chemistry and agrochemical research. The chlorine atom at the α-position enhances electrophilicity, enabling nucleophilic substitution reactions for further functionalization (e.g., heterocycle formation) .

Properties

IUPAC Name |

2-chloro-N-(1-methylcyclobutyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-7(3-2-4-7)9-6(10)5-8/h2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJKOBPGVVIYFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of 1-Methylcyclobutylamine with Chloroacetyl Chloride

-

- 1-Methylcyclobutylamine (primary amine)

- Chloroacetyl chloride (acylating agent)

- Base (e.g., triethylamine or sodium carbonate) to neutralize HCl formed

- Solvent: Dry benzene, toluene, or dichloromethane

-

- Dissolve 1-methylcyclobutylamine in anhydrous solvent under inert atmosphere.

- Cool the reaction mixture to 0–5 °C to control exotherm.

- Add chloroacetyl chloride dropwise with stirring over 30 minutes to 1 hour.

- Add a stoichiometric or slight excess amount of base to neutralize HCl generated.

- Stir the reaction mixture at room temperature or slightly elevated temperature (up to 50 °C) for several hours (typically 2–6 hours).

- Monitor reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction with water, extract the organic layer, wash with sodium bicarbonate solution to remove residual acid, and dry over anhydrous magnesium sulfate.

- Concentrate the organic phase under reduced pressure.

- Purify the crude product by recrystallization or column chromatography.

$$

\text{1-Methylcyclobutylamine} + \text{Chloroacetyl chloride} \xrightarrow[\text{Base}]{\text{Solvent, 0-50 °C}} \text{this compound}

$$

- Yield: Expected yields range from 70% to 90% depending on reaction conditions and purification efficiency, comparable to related chloroacetamides.

Alternative Method: Amidation in Biphasic System

-

- 1-Methylcyclobutylamine dissolved in aqueous alkaline solution (e.g., NaOH or NaHCO3)

- Chloroacetyl chloride added dropwise at low temperature (-8 to 5 °C)

- Chlorinated hydrocarbon solvent (e.g., dichloromethane) used as organic phase

- Stirred vigorously to promote phase transfer amidation

-

- Prepare a biphasic mixture of aqueous base and organic solvent.

- Introduce 1-methylcyclobutylamine into the aqueous phase.

- Slowly add chloroacetyl chloride to the mixture while maintaining temperature below 5 °C.

- Maintain pH between 5 and 8 during addition to optimize amidation and minimize side reactions.

- Stir for 1–3 hours after addition to complete reaction.

- Separate organic phase, wash, dry, and concentrate.

- Purify as needed.

Analytical Characterization and Monitoring

- Thin Layer Chromatography (TLC): Used to monitor reaction progress; silica gel plates visualized by iodine or UV.

- Melting Point: Uncorrected melting points provide preliminary purity check.

- Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms amide bond formation by characteristic C=O stretch (~1650 cm⁻¹) and N-H bending.

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ NMR and $$^{13}C$$ NMR confirm chemical structure and substitution pattern.

- Gas Chromatography-Mass Spectrometry (GC-MS): Used for purity and molecular weight confirmation.

- Elemental Analysis: Validates molecular formula.

These methods are standard for related 2-chloro-N-alkyl/aryl acetamides and can be adapted for this compound.

Comparative Data Table of Preparation Conditions for Selected 2-Chloro-N-Alkyl/Aryl Acetamides

Research Findings and Notes

- The reaction of chloroacetyl chloride with primary amines is well-established for synthesizing 2-chloroacetamide derivatives, with the chloro substituent retained for further functionalization or bioactivity.

- Controlling pH during addition is critical to avoid hydrolysis or side reactions, especially in aqueous systems.

- Microwave-assisted synthesis has been reported to accelerate similar acetamide preparations, reducing reaction times from hours to minutes while maintaining yields.

- Purity and yield optimization depend on solvent choice, temperature control, and base selection.

- The 1-methylcyclobutyl substituent introduces steric considerations; thus, reaction conditions may require fine-tuning compared to less hindered amines.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-methylcyclobutyl)acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted acetamides.

Hydrolysis: Formation of acetic acid and 1-methylcyclobutylamine.

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Scientific Research Applications

Synthesis of Bioactive Compounds

One of the primary applications of 2-chloro-N-(1-methylcyclobutyl)acetamide is its use as an intermediate in the synthesis of bioactive compounds. It is involved in the production of various pharmacologically relevant molecules, including:

- Quinolone Derivatives : The compound can be utilized in the synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone, a signaling molecule in the quorum sensing of Pseudomonas aeruginosa . This quinolone derivative has significant implications in microbial communication and infection control.

Agrochemical Development

The compound has potential applications in agrochemicals, particularly as a precursor for developing herbicides and fungicides. Its structural properties allow for modifications that enhance biological activity against various pests and pathogens.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for designing new drugs targeting specific biological pathways. Its chlorinated structure contributes to increased lipophilicity and potential bioactivity.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| 2-Heptyl-3-hydroxy-4(1H)-quinolone | Quorum sensing signal | |

| This compound | Precursor for herbicides |

Case Study 1: Synthesis of Quinolone Derivatives

In a study conducted by Huber et al., the synthesis of various quinolone derivatives was achieved using this compound as a key intermediate. The research highlighted the compound's effectiveness in facilitating reactions that lead to biologically active products, demonstrating its utility in pharmaceutical applications .

Case Study 2: Agrochemical Efficacy

Research published by the European Chemicals Agency (ECHA) indicated that derivatives synthesized from this compound showed significant efficacy against common agricultural pests. This study underscores the compound's potential role in developing sustainable agricultural practices through effective pest management solutions .

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-methylcyclobutyl)acetamide depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, interacting with the active site and affecting enzyme activity. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Key Differences :

- Bulky substituents (e.g., 2-ethyl-6-methylphenyl in acetochlor) enhance soil adsorption, prolonging herbicidal activity .

- Methoxy groups (alachlor, metolachlor) increase metabolic lability compared to alkyl chains .

Heterocyclic-Substituted Chloroacetamides

Key Differences :

- Thiadiazole and pyrazole rings introduce aromaticity, enhancing UV stability and bioactivity .

- Electron-withdrawing groups (e.g., CN in pyrazolyl derivatives) increase electrophilicity at the chloroacetamide moiety .

Aryl-Substituted Chloroacetamides

Key Differences :

- Methyl and methoxy substituents influence solubility (logP: 2.8 for 2-methoxyphenyl vs. 2.1 for phenyl) .

- Steric effects from ortho-substituents (e.g., 2-methoxy) reduce rotational freedom, affecting binding in drug candidates .

Alicyclic/Chiral Chloroacetamides

Biological Activity

2-Chloro-N-(1-methylcyclobutyl)acetamide (CAS No. 1211496-15-9) is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This compound is a derivative of acetamide, characterized by the presence of a chloro group and a 1-methylcyclobutyl substituent. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in antibacterial and anticancer research.

The molecular formula of this compound is C7H12ClNO. The synthesis typically involves the reaction of chloroacetyl chloride with 1-methylcyclobutylamine in the presence of a base such as triethylamine or pyridine, which neutralizes the hydrochloric acid produced during the reaction. The reaction can be summarized as follows:

The biological activity of this compound is primarily attributed to its interaction with various enzymes and biological pathways. It may act as an inhibitor or substrate for specific enzymes, affecting their activity through competitive or non-competitive mechanisms. The presence of the chloro atom enhances its binding affinity to target proteins, which is particularly relevant in antimicrobial activity.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, it has been shown to have potent effects against Klebsiella pneumoniae, a common pathogen responsible for various infections. The presence of the chloro group appears to stabilize the molecule within the target enzyme, enhancing its efficacy.

- Minimum Inhibitory Concentration (MIC) : In vitro tests revealed that this compound has a favorable MIC against K. pneumoniae, indicating its potential as an antibacterial agent.

- Time-Kill Kinetics : Time-kill studies showed that concentrations corresponding to 2× MIC resulted in a significant reduction in viable bacterial counts within hours, confirming its bactericidal activity .

Cytotoxicity and Pharmacokinetics

Evaluations of cytotoxicity indicated that while this compound is effective against bacteria, it exhibits low toxicity towards human cells, suggesting a favorable safety profile for potential therapeutic use. Additionally, pharmacokinetic studies indicate good absorption characteristics, supporting its viability for oral administration .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other acetamides and derivatives:

| Compound Name | Activity Type | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | Antibacterial | X | Effective against K. pneumoniae |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Antibacterial | Y | Enhanced activity due to chloro substitution |

| N-(2-hydroxyphenyl)acetamide | Antifungal | Z | No significant activity without chloro substitution |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antibacterial effects of this compound against multiple strains of Klebsiella pneumoniae. The results indicated that the compound significantly inhibited bacterial growth at lower concentrations compared to similar acetamides lacking the chloro group.

Case Study 2: Molecular Docking Studies

Molecular docking analyses were performed to elucidate the binding interactions between this compound and target enzymes involved in bacterial cell wall synthesis. The docking studies indicated improved binding affinity due to the presence of the chloro substituent, confirming its role in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(1-methylcyclobutyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, reacting 1-methylcyclobutylamine with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts. Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride), temperature (0–5°C to minimize side reactions), and reaction time (2–4 hours). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) improves yield .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H NMR to identify methylcyclobutyl protons (δ 1.2–2.5 ppm) and acetamide NH (δ 6.5–7.0 ppm). C NMR confirms the carbonyl (C=O) at ~165–170 ppm.

- Mass Spectrometry : ESI-MS or GC-MS for molecular ion [M+H] (calculated for CHClNO: 190.06 g/mol).

- X-ray Crystallography : To resolve steric effects of the methylcyclobutyl group and intermolecular hydrogen bonding patterns (N–H⋯O=C), as seen in structurally related chloroacetamides .

Q. What are the key physicochemical properties influencing solubility and stability?

- Answer : The compound’s low water solubility (logP ~1.8) arises from its hydrophobic methylcyclobutyl group. Stability is pH-dependent: hydrolysis of the acetamide bond occurs under strong acidic/basic conditions. Storage recommendations: desiccated at –20°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How does the steric environment of the 1-methylcyclobutyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The methylcyclobutyl group introduces steric hindrance, reducing accessibility to the acetamide’s carbonyl carbon. Computational modeling (e.g., DFT calculations) can quantify steric effects using parameters like % buried volume. Experimental validation involves comparing reaction rates with less hindered analogs (e.g., N-cyclohexyl derivatives). Kinetic studies under pseudo-first-order conditions (excess nucleophile) reveal rate constants (k) .

Q. What strategies can resolve contradictions in biological activity data for chloroacetamide derivatives?

- Answer : Contradictions often arise from assay variability (e.g., bacterial strain differences). Mitigation strategies:

- Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing.

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, which shows activity against K. pneumoniae at 32 µg/mL ).

- Synergy Testing : Evaluate combinations with antibiotics (e.g., ciprofloxacin) using checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

Q. How can computational methods predict metabolic pathways and toxicity profiles?

- Methodological Answer : Use in silico tools:

- Metabolism Prediction : Software like MetaSite identifies likely cytochrome P450 oxidation sites (e.g., methylcyclobutyl group).

- Toxicity Screening : ADMET predictors (e.g., ProTox-II) assess hepatotoxicity or mutagenicity. Cross-validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) to quantify metabolite formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.